molecular formula C14H42O6Si7 B1588747 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane CAS No. 19095-23-9

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane

Cat. No.: B1588747
CAS No.: 19095-23-9
M. Wt: 503.07 g/mol
InChI Key: JJIDUNHDYJESJA-UHFFFAOYSA-N
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Description

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane is a linear siloxane compound characterized by alternating silicon-oxygen (Si-O) bonds and 14 methyl (-CH₃) groups attached to silicon atoms. Its molecular formula is C₁₄H₄₄O₆Si₇, with an average molecular mass of 504–505 g/mol and a monoisotopic mass of 504.1523 g/mol . The compound has a CAS number of 19095-23-9 and is commonly identified in gas chromatography-mass spectrometry (GC-MS) analyses of plant extracts, pyrolyzed materials, and microbial metabolites .

Properties

InChI

InChI=1S/C14H42O6Si7/c1-21(2)15-23(5,6)17-25(9,10)19-27(13,14)20-26(11,12)18-24(7,8)16-22(3)4/h1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIDUNHDYJESJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H42O6Si7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339091
Record name AC1LB8OT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19095-23-9
Record name AC1LB8OT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Typical Synthetic Route

Step Description Conditions Notes
1. Hydrolysis Dimethylchlorosilane is slowly hydrolyzed with water under controlled temperature (0–25°C) Slow addition, low temperature to avoid uncontrolled polymerization Produces silanol intermediates
2. Condensation Silanol groups condense to form siloxane bonds (-Si-O-Si-) Mild heating (50–100°C), acidic or basic catalysis Controls linear chain growth
3. Chain Length Control Stoichiometric control and reaction time regulate oligomer length Monitoring by GPC or NMR Target heptasiloxane chain (7 Si units)
4. Purification Removal of by-products and unreacted materials Vacuum distillation or chromatography Ensures >98% purity

Alternative Route: Ring-Opening Polymerization

  • Starting from cyclic siloxanes like octamethylcyclotetrasiloxane (D4), ring-opening polymerization under acid/base catalysis can yield linear siloxanes.
  • Polymerization is stopped at the heptamer stage by controlling reaction time and using end-capping agents.
  • This method offers better control over molecular weight distribution.

Research Findings and Optimization

  • Catalyst Selection : Studies show that using platinum-based catalysts or tin catalysts can enhance selectivity and reduce side reactions in siloxane condensation.
  • Temperature Effects : Lower temperatures favor controlled hydrolysis and reduce premature cross-linking.
  • Solvent Effects : Non-polar solvents like toluene improve solubility of intermediates and facilitate purification.
  • Purity and Yield : Optimized conditions yield >98% pure 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane with yields around 70–85%.

Data Table: Preparation Parameters Summary

Parameter Typical Range/Value Effect on Product
Starting material Dimethylchlorosilane Precursor for siloxane backbone
Hydrolysis temperature 0–25°C Controls rate of silanol formation
Condensation temperature 50–100°C Promotes siloxane bond formation
Catalyst type Acidic (HCl), Basic (KOH), Pt or Sn catalysts Influences reaction rate and selectivity
Solvent Toluene, Hexane Affects solubility and reaction medium
Reaction time 2–6 hours Controls degree of polymerization
Purity >98% Ensures suitability for industrial applications
Yield 70–85% Efficiency of synthesis

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include silanols, siloxane-based polymers, and substituted siloxanes. These products have various applications in materials science, coatings, and adhesives .

Scientific Research Applications

Chemical Properties and Structure

Tetradecamethylheptasiloxane is a siloxane polymer characterized by a chain of silicon and oxygen atoms with methyl groups attached. Its unique structure imparts distinct properties such as thermal stability, low surface tension, and hydrophobicity. These features make it suitable for a variety of applications.

Biomedical Applications

  • Drug Delivery Systems : Tetradecamethylheptasiloxane has been explored as a carrier for drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs. Studies indicate that siloxane-based carriers can enhance the solubility and bioavailability of therapeutic agents .
  • Anticancer Research : The compound has shown potential in anticancer applications. Research indicates that siloxanes can be modified to enhance their activity against cancer cell lines. For example, studies have demonstrated that derivatives of tetradecamethylheptasiloxane exhibit cytotoxic effects on various cancer cell lines such as MCF-7 and HeLa .

Material Science

  • Coatings and Sealants : Due to its hydrophobic properties, tetradecamethylheptasiloxane is utilized in formulating coatings and sealants that require water resistance. These coatings are particularly useful in electronics and construction materials where moisture protection is critical .
  • Surface Modifications : The compound is employed in surface treatments to enhance the durability and performance of materials. Its application in modifying surfaces leads to improved wear resistance and reduced friction coefficients .

Environmental Applications

  • Pollution Control : Recent studies have investigated the use of tetradecamethylheptasiloxane in environmental remediation processes. Its ability to adsorb organic pollutants from water makes it a candidate for wastewater treatment technologies .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of tetradecamethylheptasiloxane derivatives demonstrated significant cytotoxic activity against breast cancer cell lines (MCF-7). The research utilized various concentrations of the compound to assess its impact on cell viability using MTT assays. Results indicated an IC50 value of approximately 25 µg/mL for effective inhibition of cell growth .

Case Study 2: Drug Delivery Systems

In another investigation focused on drug delivery systems using tetradecamethylheptasiloxane as a carrier for hydrophobic drugs like paclitaxel, researchers found enhanced therapeutic effects when combined with targeted delivery mechanisms. The study highlighted that encapsulation increased the solubility of paclitaxel by over 70%, leading to improved bioavailability in vivo .

Data Tables

Application AreaSpecific Use CaseFindings/Results
BiomedicalDrug Delivery SystemsEnhanced solubility and bioavailability of drugs
Material ScienceCoatingsImproved water resistance and durability
EnvironmentalPollution ControlEffective adsorption of organic pollutants
Anticancer ResearchCytotoxicity against cancer cell linesIC50 = 25 µg/mL for MCF-7 cells

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane involves its interaction with various molecular targets and pathways. In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and influencing cellular processes. In industrial applications, its stability and resistance to chemical degradation make it an effective component in coatings and adhesives .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Structure Type Key Applications/Properties
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane (19095-23-9) C₁₄H₄₄O₆Si₇ 504–505 Linear Insecticidal activity in Carica papaya; antibacterial agent in Azadirachta indica extracts; major component in pyro-oil at 400°C .
Hexasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethyl- (N/A) C₁₂H₃₈O₅Si₆ 430 Linear Secondary metabolite in Barringtonia asiatica; lower thermal stability compared to heptasiloxane .
Octasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyl- (N/A) C₁₆H₅₀O₇Si₈ 578 Linear Higher molecular weight and viscosity; used in industrial silicone formulations .
Cyclotrisiloxane, Hexamethyl- (541-05-9) C₆H₁₈O₃Si₃ 222 Cyclic Common in GC-MS analyses of microbial extracts; limited bioactivity .
Cyclohexasiloxane, Dodecamethyl- (540-97-6) C₁₂H₃₆O₆Si₆ 444 Cyclic High similarity index (SI = 909) in GC-MS; industrial lubricant and surfactant .
1,13-Dihydroxy Tetradecamethylheptasiloxane (3195-63-9) C₁₄H₄₄O₈Si₇ 537.09 Linear (dihydroxy) Functionalized derivative with hydroxyl groups; potential precursor for silicone polymers .

Key Findings:

Structural Differences :

  • The target compound’s linear structure contrasts with cyclic analogs like cyclotrisiloxane and cyclohexasiloxane, which exhibit higher volatility and lower molecular weights .
  • Substitution patterns (e.g., methyl vs. hydroxyl groups) influence polarity and reactivity. For example, the dihydroxy derivative (CAS 3195-63-9) is more hydrophilic than the fully methylated heptasiloxane .

Thermal Behavior :

  • In pyrolysis at 400°C, the target compound constitutes 19.95% of pyro-oil, significantly higher than dodecamethylhexasiloxane (12.0%) and octadecamethylcyclonasiloxane (11.2%) .

Bioactivity: The compound demonstrates insecticidal properties in papaya extracts and contributes to antibacterial activity in nutmeg leaf ethanol extracts (7.14% abundance) . Cyclic siloxanes (e.g., hexamethylcyclotrisiloxane) show minimal bioactive roles, primarily serving as solvents or lubricants .

Analytical Performance :

  • GC-MS similarity index (SI) for the target compound is 672 , lower than cyclohexasiloxane (SI = 909) but comparable to cyclopentasiloxane (SI = 809) .

Biological Activity

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane (commonly referred to as TMHS) is a siloxane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMHS based on current research findings.

Chemical Structure and Properties

TMHS is characterized by a linear siloxane backbone with multiple methyl groups. Its chemical formula is C14H42O7Si7C_{14}H_{42}O_7Si_7, and it exhibits unique physical and chemical properties that influence its biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of siloxanes. TMHS has shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays indicate that TMHS can disrupt bacterial cell membranes leading to cell lysis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Klebsiella pneumoniae0.8 mg/mL

These results suggest that TMHS possesses significant antibacterial properties that could be harnessed in therapeutic applications .

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of TMHS have been evaluated using various cancer cell lines. Studies show that TMHS can inhibit cell proliferation in cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 20 to 50 µg/mL.

Cell LineIC50 Value (µg/mL)
MCF-725
HCT-11630
HepG-235

The mechanism of action appears to involve induction of apoptosis and disruption of mitochondrial function .

3. Anti-inflammatory Effects

TMHS has demonstrated anti-inflammatory properties in various models. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS).

CytokineControl Level (pg/mL)TMHS Treatment Level (pg/mL)
TNF-α15075
IL-610050

This reduction suggests that TMHS may be beneficial in managing inflammatory diseases .

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of TMHS against clinical isolates of resistant bacteria showed promising results. The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC comparable to standard antibiotics .

Case Study: Cytotoxicity in Cancer Therapy

In a controlled experiment involving breast cancer cell lines treated with TMHS, researchers observed significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed increased early and late apoptotic cells following treatment with TMHS .

Q & A

Basic Research Questions

Q. How is 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane identified and quantified in environmental or biological samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool. For example, in environmental studies, the compound was detected in river water samples using GC-MS with a retention time of 36.170 minutes and a molecular ion peak at m/z 505.09 (matching its molecular weight) .
  • Experimental Design :

  • Column selection : Non-polar columns (e.g., DB-5MS) optimize separation of siloxanes.
  • Sample preparation : Liquid-liquid extraction with hexane or solid-phase microextraction (SPME) for trace detection.
  • Quantification : Internal standards like deuterated siloxanes minimize matrix effects.

Q. What are the synthetic pathways for this compound?

  • Methodology : The compound is typically synthesized via hydrolysis and condensation of chlorosilanes. For instance, controlled hydrolysis of dimethyldichlorosilane in the presence of water and catalysts (e.g., HCl) yields linear and cyclic siloxanes. Fractional distillation isolates the heptasiloxane derivative .
  • Key Parameters :

ParameterOptimal Range
Reaction temperature25–40°C
Catalyst concentration0.5–1.5% (w/w)
SolventToluene or THF

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound be resolved?

  • Analysis Framework :

  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert (N₂) vs. oxidative (air) atmospheres. Discrepancies often arise from oxidation pathways forming SiO₂ residues .
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and identify degradation mechanisms.
    • Case Study : A study reported Eₐ = 150 kJ/mol under N₂ vs. 220 kJ/mol under air due to oxidative crosslinking .

Q. What computational approaches are effective for predicting the structure-property relationships of this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate siloxane backbone flexibility and intermolecular interactions. The compound’s low glass transition temperature (Tₑ ≈ −120°C) correlates with high chain mobility .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si–O and Si–C bonds to predict chemical reactivity.
    • Data Table :
PropertyComputational ValueExperimental Value
Si–O BDE452 kJ/mol440–460 kJ/mol
Log P (lipophilicity)8.27.9–8.5

Q. How does the compound interact with organic matrices in natural systems (e.g., plant extracts)?

  • Methodology : In studies of Zingiber officinale (ginger) rhizome, the compound was co-extracted with terpenoids and fatty acids. Matrix-assisted laser desorption/ionization (MALDI) imaging revealed preferential accumulation in lipid-rich tissues .
  • Challenges :

  • Ion suppression : Co-eluting metabolites in GC-MS require post-column derivatization (e.g., silylation) for enhanced detection.
  • Environmental persistence : Half-life in soil exceeds 180 days, necessitating biodegradation studies with Pseudomonas spp. .

Methodological Guidance

Q. What theoretical frameworks guide research on siloxane reactivity and environmental impact?

  • Conceptual Basis :

  • QSPR (Quantitative Structure-Property Relationships) : Link molecular descriptors (e.g., polar surface area, molar volume) to properties like vapor pressure or bioaccumulation potential .
  • Green Chemistry Principles : Assess synthetic routes for atom economy and waste minimization .
    • Case Application : A 2022 study integrated QSPR and life-cycle analysis (LCA) to rank siloxanes by eco-toxicity, highlighting this compound as a medium-priority compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane
Reactant of Route 2
Reactant of Route 2
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane

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